N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H17F3N4O3S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.09734608 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway. NAMPT plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Compounds with similar structures have been reported to activate nampt . Activation of NAMPT can have a significant impact on the NAD+ salvage pathway, which is crucial for cellular energy metabolism and longevity .
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway . This pathway is essential for recycling NAD+, a coenzyme involved in redox reactions, posttranslational modifications, and calcium signaling. By influencing the activity of NAMPT, the compound could potentially affect these processes .
Result of Action
By potentially activating nampt and influencing the nad+ salvage pathway, the compound could have a significant impact on cellular energy metabolism and longevity .
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c1-26-11-12(10-24-26)16-7-6-15(30-16)8-9-23-17(27)18(28)25-13-2-4-14(5-3-13)29-19(20,21)22/h2-7,10-11H,8-9H2,1H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKNTLWDXQUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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